

Comprehensive Spectral Guide: 6-Phenylnicotinaldehyde

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Compound of Interest

Compound Name: 6-Phenylnicotinaldehyde

CAS No.: 63056-20-2

Cat. No.: B1362089

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CAS Registry Number: 63056-20-2 Molecular Formula: C1=CC=C(C=C1)C2=CC=NC=C2C=O

H

NO Molecular Weight: 183.21 g/mol [1]

Executive Summary & Applications

6-Phenylnicotinaldehyde is a substituted pyridine derivative characterized by an aldehyde group at the C3 position and a phenyl ring at the C6 position. It serves as a pivotal intermediate in the synthesis of:

- Iridium(III) Complexes: Used as a cyclometalating ligand (PNA) for phosphorescent emitters and photocatalysts.
- Medicinal Agents: A precursor for benzimidazole derivatives and other bioactive heterocycles targeting cardiomyocytes and antitubercular pathways.
- Organic Synthesis: A substrate for Wittig olefinations and Schiff base formations.

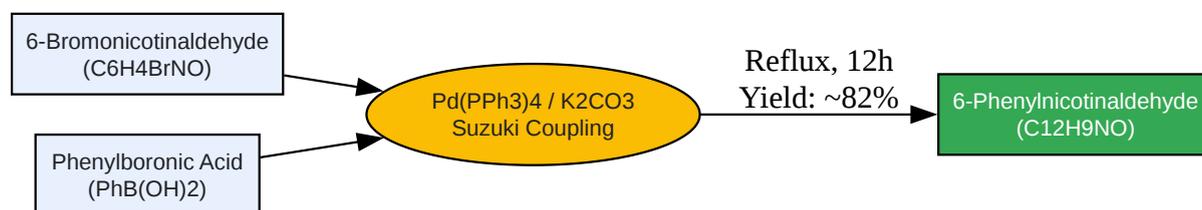
Synthesis & Preparation

The most robust synthetic route involves a Suzuki-Miyaura cross-coupling reaction. This protocol ensures high regioselectivity and yield, minimizing the formation of homocoupled byproducts.

Optimized Protocol

- Reactants: 6-Bromonicotinaldehyde (or 6-Chloronicotinaldehyde) and Phenylboronic acid.
- Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
- Base/Solvent: K₂CO₃ in DME/Water or Toluene/Ethanol/Water.
- Conditions: Reflux at 80–100 °C for 12 hours under Argon atmosphere.
- Purification: Silica gel column chromatography (Ethyl Acetate/Hexane).

Reaction Pathway Visualization



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Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of **6-Phenylnicotinaldehyde**.

Spectral Analysis (NMR, IR, MS)[4]

Proton NMR (¹H NMR) Spectroscopy

The

¹H NMR spectrum in Chloroform-d (CDCl₃)

) exhibits distinct signals for the pyridine ring protons, significantly deshielded by the nitrogen atom and the electron-withdrawing aldehyde group.

Experimental Data (400 MHz, CDCl₃)

):

| Shift (ppm) | Multiplicity | Integration | Assignment | Structural Context |
|-------------|--------------------------|-------------|-----------------|---|
| 10.17 | Singlet (s) | 1H | -CHO | Aldehyde proton; highly deshielded. |
| 9.16 | Doublet (d)* | 1H | H-2 (Py) | Proton between N and CHO. Most deshielded aromatic. |
| 8.26 | Doublet of Doublets (dd) | 1H | H-4 (Py) | Ortho to CHO, meta to N. Couples with H-5 and H-2. |
| 8.11 | Doublet (d) | 2H | H-2', H-6' (Ph) | Phenyl protons ortho to the pyridine ring. |
| 7.94 | Doublet (d) | 1H | H-5 (Py) | Ortho to Phenyl. Couples with H-4 (Hz). |
| 7.56 – 7.51 | Multiplet (m) | 3H | H-3',4',5' (Ph) | Remaining phenyl protons (meta/para). |

*Note: H-2 often appears as a fine doublet (

Hz) due to long-range coupling with H-4.

Carbon NMR (¹³C NMR) Spectroscopy

Predicted and literature-consistent values for the carbon skeleton.

| Shift (ppm) | Assignment | Notes |
|---------------|------------|---|
| 190.5 | C=O | Carbonyl carbon. |
| 161.8 | C-6 (Py) | Quaternary carbon attached to the phenyl ring. |
| 152.1 | C-2 (Py) | Carbon adjacent to Nitrogen; highly deshielded. |
| 137.6 | C-4 (Py) | Carbon ortho to the aldehyde. |
| 130.5 | C-3 (Py) | Quaternary carbon bearing the aldehyde. |
| 120.5 | C-5 (Py) | Carbon adjacent to the phenyl substitution. |
| 127.0 - 130.0 | Phenyl C | Aromatic phenyl ring carbons. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch and aromatic vibrations.

- 1700–1710 cm⁻¹
: Strong C=O stretching vibration (Aldehyde).
- 1580–1600 cm⁻¹
: C=N and C=C aromatic ring stretching.
- 2720 & 2820 cm⁻¹
: Weak C-H stretching (Fermi doublet) characteristic of the aldehyde function.

Mass Spectrometry (MS)

- Molecular Ion (M)

): m/z 183.2 (Base peak or significant intensity).

- Fragmentation Pattern:

- m/z 182: [M-H]

(Loss of aldehydic hydrogen).

- m/z 154: [M-CHO]

or [M-CO-H]

(Loss of formyl group/CO).

- m/z 77: [C

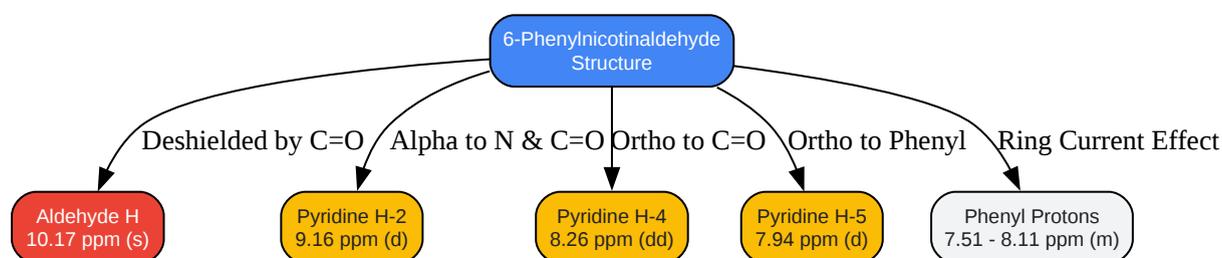
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(Phenyl cation).

Structural Assignment Diagram

The following logic map illustrates how the spectral signals correlate to the specific protons on the **6-phenylnicotinaldehyde** scaffold.



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Caption: Correlation of 1H NMR chemical shifts to specific structural positions on the **6-phenylnicotinaldehyde** molecule.

Experimental Protocol: Characterization Workflow

To validate the identity of synthesized **6-Phenylnicotinaldehyde**, follow this standard operating procedure (SOP):

- Sample Preparation: Dissolve 10 mg of the purified white solid in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear and free of suspended solids.
- Acquisition:
 - Set relaxation delay (d1) to 1.0–2.0 seconds.
 - Acquire 16–32 scans to ensure high signal-to-noise ratio.
 - Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
- Validation Criteria:
 - Verify the presence of the aldehyde singlet >10.0 ppm.
 - Confirm the integration ratio of 1:1:1:1:5 (Aldehyde : H2 : H4 : H5 : Phenyl).
 - Check for absence of reactant peaks (e.g., lack of broad boronic acid -OH peaks or aldehyde shifts from 6-bromonicotinaldehyde at different positions).

References

- RSC Advances (2016). Supplementary Information: How Energy-offset Affects Seebeck Coefficient and Conductance. (Contains specific experimental NMR data for **6-phenylnicotinaldehyde**).
- Journal of Medicinal Chemistry (2020). Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. (Describes synthesis via Suzuki coupling).

- Nature Scientific Reports (2025). Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed Suzuki coupling.
- PubChem.Compound Summary for 6-Phenylpyridine-3-carbaldehyde.

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Sources

- 1. Organic Chemistry [3asenrise.com]
- To cite this document: BenchChem. [Comprehensive Spectral Guide: 6-Phenylnicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362089#6-phenylnicotinaldehyde-spectral-data-nmr-ir-ms>]

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